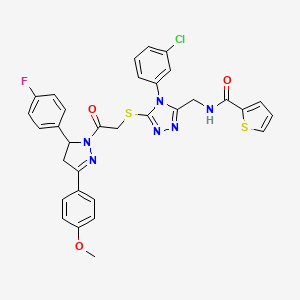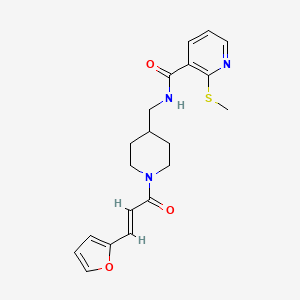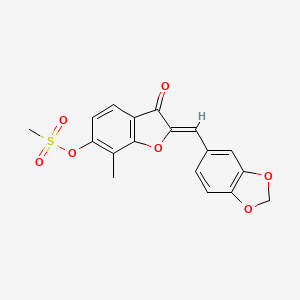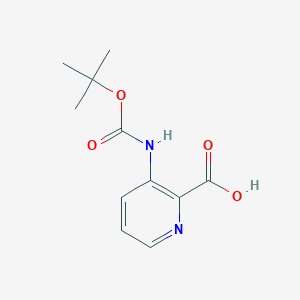
3-((tert-Butoxycarbonyl)amino)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((tert-Butoxycarbonyl)amino)picolinic acid is a chemical compound with the CAS Number: 569687-82-7 and Linear Formula: C11H14N2O4 . It is a solid substance stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 17 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.24 . It is a solid substance stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique
Peptide Synthesis
The tert-butyloxycarbonyl (Boc) group is a common protecting group used in peptide synthesis. It protects the amino group from unwanted reactions during the synthesis process. The Boc group can be removed under mild acidic conditions, which is advantageous for synthesizing sensitive peptide chains. The use of 3-(Boc-amino)pyridine-2-carboxylic Acid in peptide synthesis allows for the introduction of a pyridine moiety into the peptide chain, which can be useful for creating peptides with enhanced binding properties or altered biological activity .
Dipeptide Synthesis
In the field of dipeptide synthesis, Boc-protected amino acid ionic liquids derived from 3-(Boc-amino)pyridine-2-carboxylic Acid have been used as starting materials. These ionic liquids facilitate the synthesis of dipeptides by enhancing amide bond formation without the need for additional bases, leading to satisfactory yields in a short time .
Synthetic Support in Peptide Chemistry
Ionic liquids containing Boc-protected amino acids, such as 3-(Boc-amino)pyridine-2-carboxylic Acid, serve as efficient reactants and reaction media in organic synthesis. Their use as synthetic support in peptide chemistry is due to their ability to dissolve a wide range of compounds and their stability under various reaction conditions .
Pharmacological Research
Compounds containing the piperidine moiety, which can be synthesized from pyridine derivatives like 3-(Boc-amino)pyridine-2-carboxylic Acid, are significant in pharmacological research. Piperidine derivatives are present in many classes of pharmaceuticals and are essential for the construction of drugs with various therapeutic effects .
Protection of Amino Functions
The dual protection of amino functions involving the Boc group is crucial in the synthesis of multifunctional targets. 3-(Boc-amino)pyridine-2-carboxylic Acid can be used to introduce Boc groups, which protect amino functions in complex synthetic pathways. This is particularly important when synthesizing molecules with multiple reactive sites .
Catalysis
Pyridine derivatives, including 3-(Boc-amino)pyridine-2-carboxylic Acid, can act as catalysts in various organic reactions. Their role as catalysts is to accelerate reactions, increase yields, and improve selectivity. This application is particularly relevant in the synthesis of complex organic molecules where precise control over reaction conditions is required .
Safety and Hazards
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-12-8(7)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMXBDMLULHKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![furan-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2873550.png)

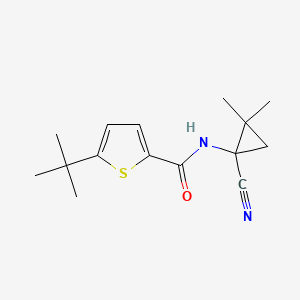
![tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B2873555.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide](/img/structure/B2873558.png)
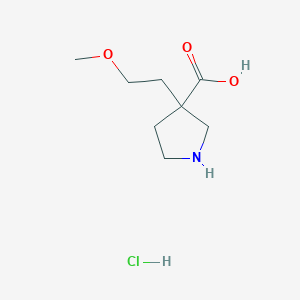
![4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2873561.png)
![6-Acetyl-2-(4-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2873562.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2873563.png)
![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2873566.png)
![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-[2-(piperidin-1-yl)ethyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2873567.png)
